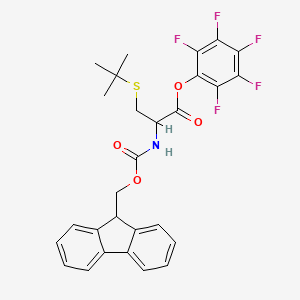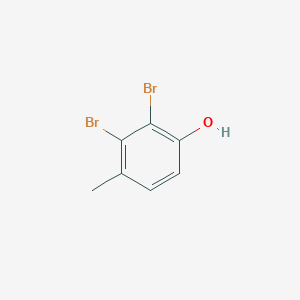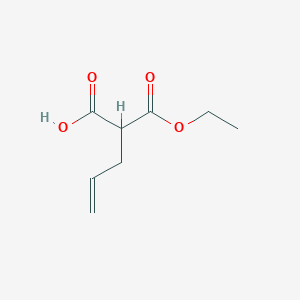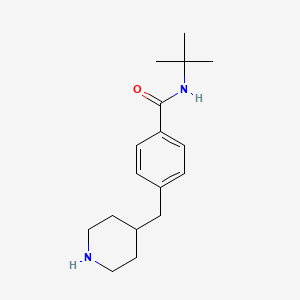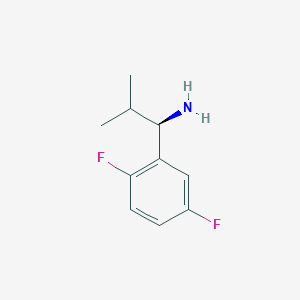![molecular formula C9H13ClO4 B13980752 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 149839-19-0](/img/structure/B13980752.png)
2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate is an organic compound with the molecular formula C9H13O4Cl. It is a derivative of 2-propenoic acid and is characterized by the presence of a chloro-substituted oxopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate typically involves the esterification of 2-propenoic acid with 2-(3-chloro-1-oxopropoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the chloro and oxopropoxy groups, which can participate in nucleophilic substitution and other reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Characterized by the presence of a chloro-substituted oxopropoxy group.
2-(3-Bromo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with a bromo group instead of a chloro group.
2-(3-Iodo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The uniqueness of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate lies in its specific reactivity and the presence of the chloro group, which can influence its chemical behavior and interactions. The chloro group can participate in various substitution reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
149839-19-0 |
|---|---|
Fórmula molecular |
C9H13ClO4 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-(3-chloropropanoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3 |
Clave InChI |
WQCDPHUSSCQQEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


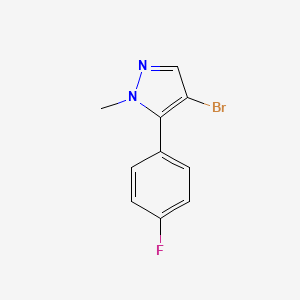
![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
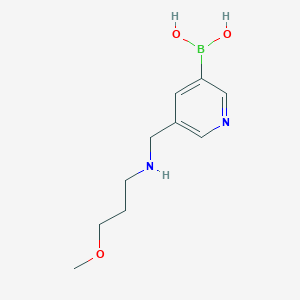

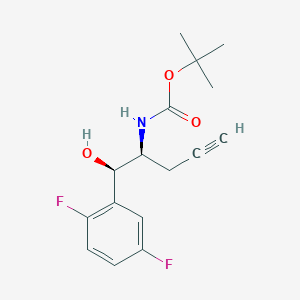
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
